molecular formula C18H17ClF3N5O2 B2368682 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-11-3

4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2368682
CAS No.: 860789-11-3
M. Wt: 427.81
InChI Key: XEPBXLDDWZVMEY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, an amino group, and a 1,2,4-triazolone ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of pharmaceuticals or agrochemicals .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine and 1,2,4-triazolone rings. These groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the acidity and lipophilicity of compounds .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : New derivatives of 1,2,4-triazole have been synthesized and tested for antimicrobial activities, with some demonstrating good or moderate effectiveness against microorganisms (Bektaş et al., 2007).

  • Antimicrobial Agent Synthesis : The synthesis of various 1,2,4-triazole derivatives and their evaluation as antimicrobial agents has been reported, highlighting their potential in combating infections (Dave et al., 2007).

  • Microwave-Assisted Synthesis for Antimicrobial Use : The novel synthesis of 1,2,4-triazol-3-ones using microwave irradiation and their application in antimicrobial activities have been explored, showing the efficiency of this method in drug development (Özil et al., 2010).

Synthesis and Structural Analysis

  • Structural Properties of Triazole Compounds : Research on Cu(II), Ni(II), and Fe(II) complexes with a triazole Schiff base has provided insights into the structural properties of these compounds, which are essential for understanding their potential applications (Sancak et al., 2007).

  • Synthesis and X-Ray Analysis : The synthesis and X-ray diffraction analysis of novel triazolyl-benzimidazole compounds have contributed to a deeper understanding of the structural aspects of these molecules, which is crucial for their application in various fields (Karayel et al., 2015).

  • Crystal Structure Assessment : Studies on the crystal structures and intermolecular interactions of antioxidant triazolyl-benzimidazole compounds have provided valuable information on their molecular configurations, influencing their functional properties (Karayel et al., 2015).

Chemical Synthesis Methods

  • Green Synthesis Approach : An eco-friendly protocol for synthesizing Schiff bases from 1,2,4-triazoles in water under microwave irradiation has been developed, demonstrating an environmentally friendly method for chemical synthesis (Gümüş, 2019).

  • Rapid Microwave Assisted Synthesis : The rapid synthesis of novel triazolo[3,4-b][1,3,4]thiadiazoles using microwave irradiation indicates an efficient and time-saving method for producing these compounds (Raval et al., 2010).

  • Corrosion Inhibition Application : Schiff's bases of pyridyl substituted triazoles have been synthesized and investigated as corrosion inhibitors for mild steel, showcasing their potential in industrial applications (Ansari et al., 2014).

Future Directions

The future directions for this compound would likely depend on its intended application. Given the presence of a trifluoromethylpyridine group, it could have potential applications in the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N5O2/c1-12-24-26(8-9-29-14-6-4-3-5-7-14)17(28)27(12)25(2)16-15(19)10-13(11-23-16)18(20,21)22/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPBXLDDWZVMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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